N-pentyl-1H-imidazole-1-carboxamide

Catalog No.
S13664369
CAS No.
M.F
C9H15N3O
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-pentyl-1H-imidazole-1-carboxamide

Product Name

N-pentyl-1H-imidazole-1-carboxamide

IUPAC Name

N-pentylimidazole-1-carboxamide

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C9H15N3O/c1-2-3-4-5-11-9(13)12-7-6-10-8-12/h6-8H,2-5H2,1H3,(H,11,13)

InChI Key

MOEGSHGOAYPMPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)N1C=CN=C1

N-pentyl-1H-imidazole-1-carboxamide is an organic compound characterized by its imidazole core, which is a five-membered ring containing two nitrogen atoms. The compound has the molecular formula C8H14N4OC_8H_{14}N_4O and features a pentyl side chain attached to the imidazole ring, along with a carboxamide functional group. This structure contributes to its unique chemical properties and biological activities.

The imidazole ring is known for its presence in various biologically active compounds, including amino acids and pharmaceuticals. The carboxamide group enhances the compound's solubility and reactivity, making it a valuable candidate for medicinal chemistry.

, including:

  • Oxidation: This reaction can introduce oxygen-containing functional groups, potentially leading to the formation of carboxylic acids or other derivatives.
  • Reduction: In this process, oxygen-containing groups can be removed or reduced to alcohols.
  • Substitution: The imidazole nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions for these reactions vary based on the desired products and may involve controlled temperatures and inert atmospheres to minimize side reactions.

N-pentyl-1H-imidazole-1-carboxamide exhibits notable biological activity, particularly in pharmacological contexts. Compounds with imidazole structures are often involved in interactions with biological targets such as enzymes and receptors. The carboxamide group may enhance binding affinity and specificity.

Research indicates that imidazole derivatives can exhibit antimicrobial, antifungal, and anticancer activities. The specific biological effects of N-pentyl-1H-imidazole-1-carboxamide depend on its interactions with molecular targets within biological systems.

The synthesis of N-pentyl-1H-imidazole-1-carboxamide typically involves multi-step organic reactions. Common methods include:

  • Formation of the Imidazole Ring: This can be achieved through condensation reactions involving appropriate precursors such as α-aminoaldehydes and α-aminoacids.
  • Introduction of the Pentyl Group: The pentyl chain can be added via alkylation reactions where a pentyl halide reacts with a suitable nucleophile derived from the imidazole precursor.
  • Carboxamide Formation: The carboxamide functionality can be introduced through the reaction of an amine with an appropriate acid derivative (e.g., acid chlorides or anhydrides).

These synthetic routes may require optimization for yield and purity, often employing various solvents, temperatures, and catalysts.

N-pentyl-1H-imidazole-1-carboxamide has potential applications across several fields:

  • Medicinal Chemistry: It may serve as a lead compound for developing new drugs targeting various diseases due to its biological activity.
  • Material Science: Its unique chemical properties could be harnessed in creating novel materials with specific functionalities.
  • Biochemical Research: The compound can be utilized in studies investigating enzyme inhibition or receptor modulation.

Understanding the interactions of N-pentyl-1H-imidazole-1-carboxamide with biological targets is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly employed to characterize these interactions quantitatively. These studies provide insights into binding affinities, kinetics, and thermodynamics associated with the compound's biological activity.

Several compounds share structural similarities with N-pentyl-1H-imidazole-1-carboxamide, which may include:

Compound NameStructure FeaturesUnique Aspects
N,N-diethyl-4,5-diphenyl-1H-imidazole-1-carboxamideContains diethylamine groups instead of pentylPotentially different bioactivity profile due to larger substituents
N-{3-[methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamideFeatures a methyl(phenyl)amino groupDifferent pharmacological properties due to aromatic substitution
N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamideContains a piperidine moietyEnhanced ability to cross blood-brain barrier
2-(4-methylphenyl)-4-(methylthio)-5-(trifluoromethyl)-imidazoleSubstituted at different positions on the imidazole ringIncreased lipophilicity and potential bioactivity

These comparisons highlight how variations in substituents and ring structures can lead to distinct biological activities while maintaining core characteristics associated with imidazole derivatives. The unique combination of the pentyl chain and carboxamide functionality in N-pentyl-1H-imidazole-1-carboxamide contributes to its distinct profile among similar compounds.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

181.121512110 g/mol

Monoisotopic Mass

181.121512110 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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